molecular formula C8H13BrN2S B12090662 4-(Piperidin-4-YL)thiazole hydrobromide

4-(Piperidin-4-YL)thiazole hydrobromide

Cat. No.: B12090662
M. Wt: 249.17 g/mol
InChI Key: AQPKZQALNZQWDH-UHFFFAOYSA-N
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Description

4-(piperidin-4-yl)thiazole hydrobromide is a chemical compound with the molecular formula C8H13BrN2S and a molecular weight of 249.17 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The hydrobromide salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-4-yl)thiazole hydrobromide typically involves the reaction of piperidine derivatives with thiazole compounds. One common method includes the condensation of piperidine with thioamides, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)thiazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(piperidin-4-yl)thiazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperidin-4-yl)thiazole hydrobromide is unique due to its combined piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H13BrN2S

Molecular Weight

249.17 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-thiazole;hydrobromide

InChI

InChI=1S/C8H12N2S.BrH/c1-3-9-4-2-7(1)8-5-11-6-10-8;/h5-7,9H,1-4H2;1H

InChI Key

AQPKZQALNZQWDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC=N2.Br

Origin of Product

United States

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